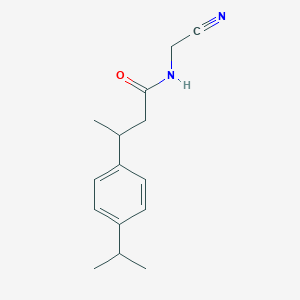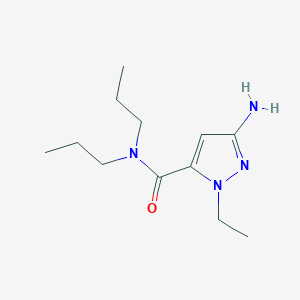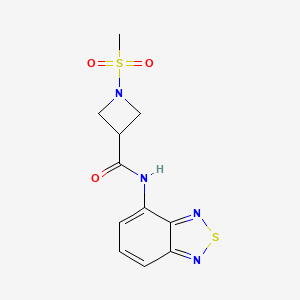
Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. As a sulfonylated thiophene derivative, it integrates diverse functional groups that afford it unique chemical and biological properties. This article delves into the synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate can be synthesized through multi-step organic synthesis. The general approach involves:
Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: : The pyrimidine derivative can be prepared via fluorination and ethylation reactions on pyrimidine.
Coupling with Pyrrolidine: : The 6-ethyl-5-fluoropyrimidin-4-ol is reacted with pyrrolidine to form 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.
Sulfonylation: : This intermediate undergoes sulfonylation with suitable reagents to introduce the sulfonyl group.
Thienyl Carboxylation: : Finally, the sulfonylated product is coupled with methyl thiophene-2-carboxylate.
Industrial Production Methods
Industrial production methods might involve optimized versions of the lab-scale synthesis, with steps integrated into continuous processes for higher yield and purity. Optimizations include the use of catalysts, solvent systems, and reaction conditions conducive to large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate undergoes several types of chemical reactions, such as:
Oxidation: : Leads to the formation of sulfone derivatives.
Reduction: : Can reduce the sulfonyl group to thiol.
Substitution: : Involves replacing substituents in the thiophene or pyrimidine rings.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: : Lithium aluminium hydride, dithiothreitol.
Substitution Conditions: : Varies depending on the substituent but typically uses catalysts like palladium in coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiophenes and pyrimidines.
Aplicaciones Científicas De Investigación
Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate has applications across several scientific fields:
Chemistry: : Used as an intermediate in organic synthesis for the development of more complex molecules.
Biology: : Functions as a biochemical probe in studying enzyme activities and pathways.
Medicine: : Potential therapeutic agent due to its unique chemical properties and biological activity.
Industry: : Could be used in the production of specialized materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The sulfonyl and fluoropyrimidine groups are particularly significant in its binding affinity and specificity, influencing pathways such as oxidative stress response and cellular signaling.
Comparación Con Compuestos Similares
Compared to other sulfonylated thiophenes and pyrimidines, Methyl 3-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to its structural combination of a thiophene ring, a fluoropyrimidine moiety, and a sulfonyl group. Similar compounds include:
Sulfonylated Pyrimidines: : Often lack the thiophene ring, affecting their reactivity and application scope.
Thiophene Carboxylates: : Without the pyrimidine and sulfonyl groups, they may have different biological activities and less specificity in chemical reactions.
List of Similar Compounds
5-(Methylsulfonyl)-2-thiophenecarboxylate
Ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate
3-Sulfonyl-2-thiophenecarboxylate derivatives
This combination of diverse functional groups in a single molecule offers a multifaceted approach to research and industrial applications, making this compound a compound of interest across various domains.
Propiedades
IUPAC Name |
methyl 3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S2/c1-3-11-13(17)15(19-9-18-11)25-10-4-6-20(8-10)27(22,23)12-5-7-26-14(12)16(21)24-2/h5,7,9-10H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMEOXCYWFVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)




![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2536122.png)


![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)
